Cas no 36887-98-6 (1,2,3,4-Tetrahydroquinolin-5-amine)

1,2,3,4-Tetrahydroquinolin-5-amine is a heterocyclic organic compound featuring a partially saturated quinoline core with an amine functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate. Its amine group enables further functionalization, making it valuable for derivatization and scaffold modification. The tetrahydroquinoline framework contributes to enhanced stability and bioavailability compared to fully aromatic analogs. This compound is commonly utilized in the development of bioactive molecules, including CNS agents and antimicrobial compounds, due to its favorable physicochemical properties. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic workflows.
1,2,3,4-Tetrahydroquinolin-5-amine structure
36887-98-6 structure
商品名:1,2,3,4-Tetrahydroquinolin-5-amine
CAS番号:36887-98-6
MF:C9H12N2
メガワット:148.20498
MDL:MFCD08234589
CID:296511
PubChem ID:20633072

1,2,3,4-Tetrahydroquinolin-5-amine 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-Tetrahydroquinolin-5-amine
    • 5-Quinolinamine,1,2,3,4-tetrahydro-
    • 1,2,3,4-tetrahydro-quinolin-5-yl-amine
    • 5-Amino-1,2,3,4-tetrahydrochinolin
    • 5-amino-1,2,3,4-tetrahydroquinoline
    • Y8893
    • 1,2,3,4-Tetrahydro-quinolin-5-ylamine
    • MFCD08234589
    • AKOS006287426
    • tetrahydro-5-quinolinamine
    • J-503770
    • DTXSID80609191
    • FT-0715358
    • CS-0451717
    • A850711
    • 36887-98-6
    • Z1198176445
    • AMY26002
    • 1,2,3,4-tetrahydro-5-quinolinamine
    • SCHEMBL2269074
    • AS-30346
    • EN300-2982473
    • SB22929
    • SDCCGSBI-0663153.P001
    • DB-005617
    • MDL: MFCD08234589
    • インチ: InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6,10H2
    • InChIKey: WOHCILOGDCVXRE-UHFFFAOYSA-N
    • ほほえんだ: NC1=CC=CC2=C1CCCN2

計算された属性

  • せいみつぶんしりょう: 148.10000
  • どういたいしつりょう: 148.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • ふってん: 315.4±31.0°C at 760 mmHg
  • PSA: 38.05000
  • LogP: 2.34610

1,2,3,4-Tetrahydroquinolin-5-amine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Sealed in dry,2-8°C

1,2,3,4-Tetrahydroquinolin-5-amine 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,2,3,4-Tetrahydroquinolin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM143757-1g
1,2,3,4-Tetrahydro-quinolin-5-ylamine
36887-98-6 95%
1g
$*** 2023-05-30
TRC
T796443-100mg
1,2,3,4-Tetrahydroquinolin-5-amine
36887-98-6
100mg
$ 210.00 2022-06-02
eNovation Chemicals LLC
Y1224109-1g
1,2,3,4-Tetrahydroquinolin-5-amine
36887-98-6 95%
1g
$700 2024-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0294-1g
1,2,3,4-Tetrahydro-quinolin-5-ylamine
36887-98-6 96%
1g
¥8726.45 2025-01-21
eNovation Chemicals LLC
D297076-25g
1,2,3,4-tetrahydroquinolin-5-amine
36887-98-6 95%
25g
$3850 2024-05-24
Apollo Scientific
OR927400-250mg
1,2,3,4-Tetrahydroquinolin-5-amine
36887-98-6
250mg
£276.00 2025-02-21
Chemenu
CM143757-5g
1,2,3,4-Tetrahydro-quinolin-5-ylamine
36887-98-6 95%
5g
$1488 2021-08-05
Alichem
A189003890-5g
1,2,3,4-Tetrahydroquinolin-5-amine
36887-98-6 95%
5g
$1908.59 2023-09-02
Enamine
EN300-2982473-0.25g
1,2,3,4-tetrahydroquinolin-5-amine
36887-98-6 95.0%
0.25g
$193.0 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8113-5G
1,2,3,4-tetrahydroquinolin-5-amine
36887-98-6 95%
5g
¥ 10,817.00 2023-04-13

1,2,3,4-Tetrahydroquinolin-5-amine 関連文献

1,2,3,4-Tetrahydroquinolin-5-amineに関する追加情報

Recent Advances in the Study of 1,2,3,4-Tetrahydroquinolin-5-amine (CAS: 36887-98-6): A Comprehensive Research Brief

The compound 1,2,3,4-Tetrahydroquinolin-5-amine (CAS: 36887-98-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to provide an in-depth analysis of the latest studies surrounding this compound, focusing on its synthesis, biological activities, and emerging applications in drug development.

Recent studies have highlighted the importance of 1,2,3,4-Tetrahydroquinolin-5-amine as a key intermediate in the synthesis of various bioactive molecules. Its structural motif is frequently found in compounds exhibiting antimicrobial, anticancer, and neuroprotective activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic scaffold.

In the context of neurological disorders, researchers have explored the neuroprotective properties of 1,2,3,4-Tetrahydroquinolin-5-amine derivatives. A recent publication in ACS Chemical Neuroscience reported that certain analogs of this compound showed promising results in mitigating oxidative stress and neuronal apoptosis in in vitro models of Parkinson's disease. These findings open new avenues for the development of neuroprotective agents targeting neurodegenerative diseases.

The synthetic routes to 1,2,3,4-Tetrahydroquinolin-5-amine have also been optimized in recent years. A 2024 study in Organic Letters described a novel catalytic asymmetric synthesis method that significantly improves the yield and enantiomeric purity of the compound. This advancement is particularly important for pharmaceutical applications where chirality plays a crucial role in biological activity.

From a drug discovery perspective, molecular docking studies have revealed that 1,2,3,4-Tetrahydroquinolin-5-amine derivatives can interact with multiple therapeutic targets, including G-protein coupled receptors and various enzymes. This polypharmacological profile makes it an attractive scaffold for the development of multi-target drugs, especially in complex diseases like cancer and metabolic disorders.

Despite these promising developments, challenges remain in the clinical translation of 1,2,3,4-Tetrahydroquinolin-5-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship studies and preclinical evaluations. Ongoing research is focusing on prodrug strategies and formulation technologies to overcome these limitations.

In conclusion, 1,2,3,4-Tetrahydroquinolin-5-amine (CAS: 36887-98-6) represents a highly versatile scaffold with significant potential in pharmaceutical development. The recent advancements in its synthesis, biological evaluation, and target identification underscore its importance in contemporary drug discovery efforts. Future research should focus on optimizing its pharmacological properties and advancing promising candidates through the drug development pipeline.

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Amadis Chemical Company Limited
(CAS:36887-98-6)1,2,3,4-Tetrahydroquinolin-5-amine
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清らかである:99%/99%
はかる:250mg/1g
価格 ($):166.0/418.0